(6-Methyl-pyridin-2-yl)-thiourea
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar structure, “(6-methyl-pyridin-2-ylamino)-acetic acid”, was synthesized through a rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid . Another study reported the synthesis of complexes of Cu(II) with 2-amino-6-methylpyridine .Molecular Structure Analysis
The molecular structure of related compounds such as “2-Amino-6-methylpyridine” and “(6-Methylpyridin-2-yl)methanamine” have been analyzed . For instance, a study reported the structural analysis of a complex of Cu(II) with 2-amino-6-methylpyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “2-Amino-6-methylpyridine” and “(6-Methylpyridin-2-yl)methanamine” have been reported .Scientific Research Applications
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Antibacterial Activity Enhancement
- Summary: A study synthesized two new complexes, Cu(II)-2-amino-6-methylpyridine and Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid, to investigate the effect of polarity, active groups, and complexation on antibacterial activity .
- Method: The novel ligand, (6-methyl-pyridin-2-ylamino)-acetic acid, was synthesized through the rapid reaction of 2-amino-6-methylpyridine with chloroacetic acid . The complexes were prepared from the reaction of CuCl2·2H2O and the ligands in methanol .
- Results: The complex [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)2]Cl2·H2O showed the highest antibacterial activity .
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Nonlinear Optical Properties
- Summary: A novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), was synthesized and its nonlinear optical (NLO) properties were studied .
- Method: The EAB compound was synthesized by the coupling reaction and characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies . The NLO properties were studied using a continuous wave laser beam .
- Results: The compound generated diffraction patterns which were used together with Z-scan techniques to determine the compound’s nonlinear refractive index and the nonlinear absorption coefficient .
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Synthesis of Anticonvulsant Compounds
- Summary: 6-Methyl-2-pyridinecarboxaldehyde was used in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines, compounds that exhibit anticonvulsant properties .
- Method: The specific method of synthesis is not detailed in the source .
- Results: The synthesized compounds exhibited anticonvulsant properties .
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Pharmacological Applications
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Synthesis of Hexan-1-one
- Summary: 6-Methylpyridine-2-carboxaldehyde, a related compound, is used to produce 1-(6-methyl-pyridin-2-yl)-hexan-1-one with pent-1-ene at a temperature of 100°C .
- Method: This reaction will need reagent 2-amino-3-picoline and catalysts (Ph3P)3RhCl, Cp2ZrCl2 .
- Results: The results or outcomes of this application are not specified in the source .
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Schiff-base Complexes
- Summary: Schiff-base complexes have been comprehensively studied in coordination chemistry mainly due to their ease of synthesis, excellent structural diversities, and enormous potential towards various applications including bio-activity .
- Method: The specific method of application is not detailed in the source .
- Results: The results or outcomes of this application are not specified in the source .
Future Directions
Future studies could focus on the synthesis, characterization, and biological activity of “(6-Methyl-pyridin-2-yl)-thiourea” and its derivatives. For instance, a study suggested that future research could investigate the in vivo availability, host cytotoxicity, and protective efficacy of related compounds .
properties
IUPAC Name |
(6-methylpyridin-2-yl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-3-2-4-6(9-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWSYNYKTYXRHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350685 | |
Record name | (6-Methyl-pyridin-2-yl)-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-pyridin-2-yl)-thiourea | |
CAS RN |
49600-34-2 | |
Record name | 49600-34-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Methyl-pyridin-2-yl)-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-methylpyridin-2-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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